molecular formula C21H19N5O4S B2911757 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421491-80-6

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2911757
CAS No.: 1421491-80-6
M. Wt: 437.47
InChI Key: NASVBNDRQHCVFF-UHFFFAOYSA-N
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Description

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule of interest in pharmaceutical and biochemical research. This compound features a complex molecular architecture that incorporates several heterocyclic systems, including a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which is a structure recognized in medicinal chemistry for its potential as a pharmacophore . The molecular scaffold shares structural similarities with other investigated compounds that have been studied for modulating enzyme activity, such as coagulation factors . The integration of indole and isoxazole carboxamide moieties further enhances its potential as a scaffold for probing protein-ligand interactions. As a key intermediate, this compound can be utilized in the synthesis of more complex molecules or for the development of targeted inhibitors in drug discovery programs . It is presented as a high-purity material intended for laboratory research applications exclusively. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-11-7-16(25-30-11)19(27)24-21-23-14-5-6-26(10-18(14)31-21)20(28)17-8-12-3-4-13(29-2)9-15(12)22-17/h3-4,7-9,22H,5-6,10H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVBNDRQHCVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by several functional groups including an indole moiety, a thiazolo-pyridine structure, and an isoxazole ring. Its chemical formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, and it has a molecular weight of 396.46 g/mol. The structural features suggest potential interactions with various biological targets.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as Factor Xa, which plays a crucial role in the coagulation cascade. The introduction of a thiazolo-pyridine scaffold has been linked to enhanced inhibitory activity against such targets .
  • Modulation of Receptor Activity : The presence of the indole group suggests potential interactions with serotonin receptors or other G-protein coupled receptors (GPCRs), which are critical in various physiological processes .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by inhibiting NF-kappa-B signaling, thus reducing pro-inflammatory cytokine production .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this specific molecule.

Antitumor Activity

A study conducted by Da Silva et al. (2020) assessed the cytotoxicity of thiazolidine derivatives against glioblastoma cells. While specific data on our compound is limited, the structural similarities suggest potential antitumor properties .

CompoundIC50 (µM)Cell Line
Thiazolidine Derivative A10U87MG (Human Glioblastoma)
Thiazolidine Derivative B15U251MG (Human Glioblastoma)

Anticoagulant Activity

The compound's structural analogs have shown promise as Factor Xa inhibitors. For instance, modifications to the pyridine ring significantly increased inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .

Case Studies and Research Findings

  • Study on Structural Modifications : A structure-activity relationship (SAR) study highlighted that introducing bulky groups at specific positions on the phenyl ring enhances activity against Factor Xa . This suggests that further optimization of our compound could yield more potent derivatives.
  • In Vitro Studies : Preliminary in vitro studies indicated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, warranting further exploration into our compound's efficacy in similar assays .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound retains the thiazolo[5,4-c]pyridine core, while analogs in –6 share this scaffold but differ in substituents. The triazine-containing analog () introduces a bulkier aromatic system, which may enhance π-π stacking but reduce solubility .

Substituent Effects on Reactivity :

  • NMR data from highlights that substituent placement (e.g., methoxy vs. methyl groups) significantly alters chemical shifts in regions A and B of the thiazolopyridine core, suggesting changes in electronic environments that could influence reactivity or binding .
  • The cyclopropyl and cyclobutane substituents (–5) introduce steric constraints, which might affect conformational flexibility compared to the target compound’s methoxyindole group .

Physicochemical and Functional Implications

  • Polarity : The 6-methoxyindole and carboxamide groups may increase polarity compared to cyclopropane/furan analogs, influencing solubility and membrane permeability.
  • Lumping Strategy Relevance: As noted in , compounds with shared cores but divergent substituents (e.g., isoxazole vs. triazine) may exhibit overlapping properties, enabling grouped analysis in computational or synthetic workflows .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the indole-thiazolo-pyridine core of the compound?

  • Methodology :

  • The indole-thiazolo-pyridine scaffold can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one precursors under reflux in acetic acid with sodium acetate .
  • For the tetrahydrothiazolo[5,4-c]pyridine moiety, cyclization reactions involving chloroacetic acid and arylthioureas are effective, followed by recrystallization from DMF/acetic acid to ensure purity .
  • Key intermediates (e.g., 6-methoxy-1H-indole-2-carbonyl derivatives) require protection of the indole nitrogen during coupling steps to avoid side reactions .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), isoxazole protons (δ ~6.5–7.0 ppm), and indole NH (δ ~10–12 ppm) .
  • FTIR : Verify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the heterocyclic backbone .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) using statistical models to identify optimal conditions .
  • Catalyst Screening : Test Lewis acids (e.g., ytterbium triflate) for enhancing cyclization efficiency, as shown in related isoxazolo-pyridine syntheses .
  • Purification : Compare recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) to maximize crystalline purity .
  • Example Data :
Parameter
Reaction Time3–5 h reflux3–5 h reflux
CatalystSodium acetateNone
Yield60–70%50–65%

Q. How to resolve discrepancies in biological activity data arising from structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the isoxazole and indole moieties to assess impact on target binding. For example, fluorination at the indole 6-position may enhance lipophilicity .
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins. Compare binding poses of active vs. inactive analogs to identify critical residues .
  • Bioassay Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What computational strategies predict solubility and bioavailability challenges for in vivo studies?

  • Methodology :

  • LogP Calculations : Use software like MarvinSuite to estimate partition coefficients. High LogP (>3) may indicate poor aqueous solubility, necessitating prodrug strategies .
  • Co-solvent Screening : Test DMSO/PEG-400 mixtures to enhance solubility in pharmacokinetic studies .
  • Caco-2 Permeability Assays : Evaluate intestinal absorption potential using in vitro monolayer models .

Q. How to address conflicting data in enzyme inhibition assays?

  • Methodology :

  • IC50 Reproducibility : Validate results across multiple replicates and independent labs. Discrepancies >20% may indicate assay interference (e.g., compound aggregation) .
  • Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Data Contradiction Analysis

  • Example Issue : Varying yields reported for indole-thiazolo coupling reactions (60–70% in vs. 50–65% in ).
    • Resolution : Differences may arise from sodium acetate catalysis (used in ) vs. uncatalyzed reactions in . Replicate both methods with controlled reagent purity and inert atmosphere.

Key Recommendations

  • Prioritize orthogonal purification (e.g., HPLC after recrystallization) for bioassay-grade material .
  • Cross-validate computational docking results with mutagenesis studies to confirm binding hypotheses .

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